bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
CAS No.:
Cat. No.: VC20166068
Molecular Formula: C25H15Cl2NO7S2
Molecular Weight: 576.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H15Cl2NO7S2 |
|---|---|
| Molecular Weight | 576.4 g/mol |
| IUPAC Name | bis(4-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate |
| Standard InChI | InChI=1S/C25H15Cl2NO7S2/c26-15-1-5-17(6-2-15)34-36(30,31)19-9-11-21-22-12-10-20(14-24(22)25(28-29)23(21)13-19)37(32,33)35-18-7-3-16(27)4-8-18/h1-14,29H |
| Standard InChI Key | CQYRFVGAHAQTPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)Cl)Cl |
Introduction
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a complex organic compound featuring a fluorene backbone with two 4-chlorophenyl groups and a hydroxyimino functional group. Its molecular formula is reported as C25H15Cl2NO7S2, with a molecular weight of approximately 576.4 g/mol according to some sources, though discrepancies exist with another reported formula of C23H17Cl2N3O6S2 and a molecular weight of about 603.54 g/mol .
Synthesis and Chemical Behavior
The synthesis of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multiple steps, with specific reaction conditions and reagents varying based on desired yields and purity levels. The compound's chemical behavior can be understood through its functional groups, suggesting potential pathways for further functionalization or degradation under specific conditions.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate | C25H15Cl2NO7S2 (reported) or C23H17Cl2N3O6S2 | Approximately 576.4 g/mol or 603.54 g/mol | Hydroxyimino, sulfonate, 4-chlorophenyl |
| N2,N7-bis(2-furylmethyl)-9-(hydroxyimino)-4,5-bisnitro-9H-fluorene-2,7-disulfonamide | C23H17N5O11S2 | 603.54 g/mol | Hydroxyimino, sulfonamide, nitro, furylmethyl |
This comparison highlights the unique combination of functional groups in bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate, which may enhance its solubility and reactivity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume